molecular formula C15H14F3NO B8122580 C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine

C-[3'-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine

Cat. No.: B8122580
M. Wt: 281.27 g/mol
InChI Key: JFLRKFWWHJOXLB-UHFFFAOYSA-N
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Description

C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a biphenyl structure, which is further linked to a methylamine group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The trifluoroethoxy group can be introduced through nucleophilic substitution reactions using 2,2,2-trifluoroethanol as a reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-[3’-(2,2,2-Trifluoroethoxy)-biphenyl-4-yl]-methylamine is unique due to its specific structural features, such as the biphenyl core and the trifluoroethoxy group, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

[4-[3-(2,2,2-trifluoroethoxy)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)10-20-14-3-1-2-13(8-14)12-6-4-11(9-19)5-7-12/h1-8H,9-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLRKFWWHJOXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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